molecular formula C12H20 B1419609 Tetramethyl(N-propyl)cyclopentadiene CAS No. 64417-12-5

Tetramethyl(N-propyl)cyclopentadiene

Cat. No. B1419609
CAS RN: 64417-12-5
M. Wt: 164.29 g/mol
InChI Key: SQGUQDKNIMNMLY-UHFFFAOYSA-N
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Description

Tetramethyl(N-propyl)cyclopentadiene is a tetra substituted 1,3-cyclopentadiene . It is a heterocyclic organic compound .


Molecular Structure Analysis

The molecular formula of this compound is C12H20 . Its molecular weight is 164.29 . The SMILES string representation is CCCC1C©=C©C©=C1C .


Physical And Chemical Properties Analysis

This compound is a liquid . It has a density of 0.811 g/mL at 25 °C . The refractive index n20/D is 1.474 .

Scientific Research Applications

Synthesis and Catalytic Activity

  • Tetramethyl(alkyl or aryl)cyclopentadienes, including tetramethyl(N-propyl)cyclopentadiene, have been synthesized and used in the preparation of organometallic half-sandwich iridium complexes. These complexes display a unique piano stool configuration and have shown significant catalytic activity for asymmetric transfer hydrogenation of several ketones, with the alkyl or aryl group impacting the selectivity and rate of reaction (Morris et al., 2014).

Polymerization Catalysts

  • This compound derivatives have been utilized in ethylene polymerization. Cobalt complexes of these compounds demonstrated improved catalytic activity compared to earlier catalysts, leading to the production of linear polyethylene (Daugulis et al., 2003).

Metal Complex Synthesis

  • Novel metal complexes using this compound and similar compounds have been synthesized, showing diverse applications in organometallic chemistry. These complexes have been characterized and examined for various properties, including structural and dynamic behaviors (Krut’ko et al., 1996).

Molecular Dynamics and Interactions

  • Substituted tetramethylcyclopentadienes, including this compound, have been studied for their effects on dynamics at conical intersections. These studies provide insights into the molecular behavior of these compounds under various conditions, contributing to a better understanding of their chemical properties (Schalk et al., 2010).

Application in Conductive Polymer Brushes

  • Cyclopentadiene derivatives, including this compound, have been explored for use in the fabrication of conductive surface tethered polymer brushes, demonstrating potential applications in advanced material sciences (Yameen et al., 2013).

Safety and Hazards

Tetramethyl(N-propyl)cyclopentadiene is classified as a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name

1,2,3,4-tetramethyl-5-propylcyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20/c1-6-7-12-10(4)8(2)9(3)11(12)5/h12H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGUQDKNIMNMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=C(C(=C1C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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